Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a 2,3-dihydrobenzofuran moiety and a branched 2-methylpropyl substituent.
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl 2-[3-(2,3-dihydro-1-benzofuran-5-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H24N2O4S/c1-12(2)10-16-18(19(24)25-3)22-20(27-16)21-17(23)7-5-13-4-6-15-14(11-13)8-9-26-15/h4,6,11-12H,5,7-10H2,1-3H3,(H,21,22,23) |
InChI Key |
CSYAAESZGVDGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCC2=CC3=C(C=C2)OCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling through amide bond formation.
Preparation of Benzofuran Intermediate: The benzofuran intermediate can be synthesized via cyclization reactions involving phenolic compounds and aldehydes.
Preparation of Thiazole Intermediate: The thiazole intermediate is often synthesized through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves the coupling of the benzofuran and thiazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The benzofuran and thiazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Table 1: Structural Comparison
Hydrogen Bonding and Intermolecular Interactions
Hydrogen bonding patterns, critical for crystal packing and solubility, differ between compounds. The fluorophenyl groups in 4 and 5 may engage in weaker C–H···F interactions compared to the target compound’s benzofuran oxygen, which can form stronger O–H···O or N–H···O bonds. Graph set analysis (as discussed in ) could reveal distinct motifs, such as R2<sup>2</sup>(8) rings in the target compound versus C–H···π networks in 4 and 5 .
Stability and Reactivity
- Electron-Deficient Substituents : Fluorine atoms in 4 and 5 enhance oxidative stability but reduce nucleophilic reactivity at the thiazole core.
- Benzofuran Effects : The target compound’s 2,3-dihydrobenzofuran may confer rigidity and UV stability, while its ester group could increase susceptibility to hydrolysis compared to triazolyl groups.
Research Implications and Limitations
For instance, benzofuran-thiazole hybrids are explored as kinase inhibitors or fluorescent probes, whereas fluorophenyl-thiazoles (e.g., 4 and 5) are studied for antimicrobial activity . Limitations include the lack of experimental data (e.g., solubility, bioactivity) for the target compound, necessitating further studies using methodologies like SHELX refinement and hydrogen bonding analysis .
Biological Activity
Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a benzofuran moiety, and an amide functional group, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 344.45 g/mol.
1. Antimicrobial Activity
Recent studies have indicated that compounds with benzofuran structures exhibit significant antimicrobial properties. This compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
2. Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.
3. Anticancer Activity
Research has indicated that thiazole derivatives can exhibit anticancer properties. This compound was evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.7 |
| MCF-7 (breast cancer) | 12.4 |
| A549 (lung cancer) | 18.9 |
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole moiety may interact with specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound could affect receptors associated with pain and inflammation.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
A notable case study involved the administration of the compound in a murine model of rheumatoid arthritis. The results showed a significant reduction in joint swelling and inflammatory markers compared to control groups, highlighting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
